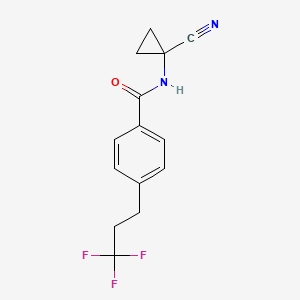
N-(1-cyanocyclopropyl)-4-(3,3,3-trifluoropropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopropyl)-4-(3,3,3-trifluoropropyl)benzamide is a synthetic organic compound characterized by the presence of a cyanocyclopropyl group and a trifluoropropyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopropyl)-4-(3,3,3-trifluoropropyl)benzamide typically involves multiple steps:
Formation of the cyanocyclopropyl intermediate: This step involves the reaction of a suitable cyclopropane precursor with a cyanating agent under controlled conditions.
Introduction of the trifluoropropyl group: The trifluoropropyl group can be introduced via a nucleophilic substitution reaction using a trifluoropropyl halide.
Coupling with benzamide: The final step involves coupling the cyanocyclopropyl intermediate with a benzamide derivative through an amide bond formation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the benzamide core or the trifluoropropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the cyanocyclopropyl or trifluoropropyl groups.
Reduction Products: Amines or other reduced forms of the nitrile group.
Substitution Products: Substituted benzamide derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features may make it suitable for use in the development of advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications:
Wirkmechanismus
The mechanism by which N-(1-cyanocyclopropyl)-4-(3,3,3-trifluoropropyl)benzamide exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Pathways Involved: The pathways involved can include signal transduction, metabolic processes, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
N-(1-cyanocyclopropyl)-4-(3,3,3-trifluoropropyl)aniline: Similar structure but with an aniline core instead of benzamide.
N-(1-cyanocyclopropyl)-4-(3,3,3-trifluoropropyl)phenylacetamide: Similar structure with a phenylacetamide core.
Uniqueness:
Structural Features: The combination of a cyanocyclopropyl group and a trifluoropropyl group attached to a benzamide core is unique and may confer specific properties not found in similar compounds.
Reactivity: The compound’s reactivity profile, including its ability to undergo specific chemical reactions, may differ from similar compounds, making it valuable for certain applications.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(3,3,3-trifluoropropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)6-5-10-1-3-11(4-2-10)12(20)19-13(9-18)7-8-13/h1-4H,5-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOGHRADPBEBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CC=C(C=C2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

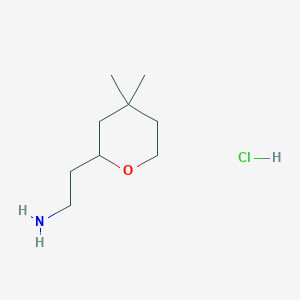
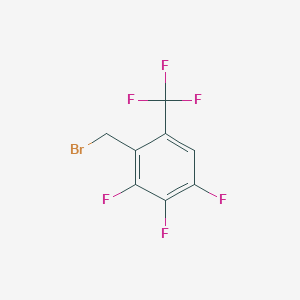
![3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide](/img/structure/B2484178.png)
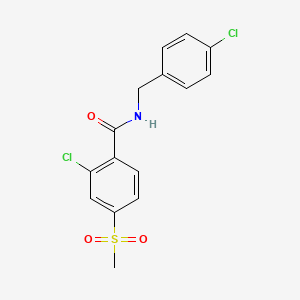
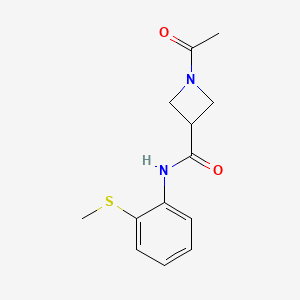
![2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2484182.png)
![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide](/img/structure/B2484184.png)
![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484186.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2484190.png)
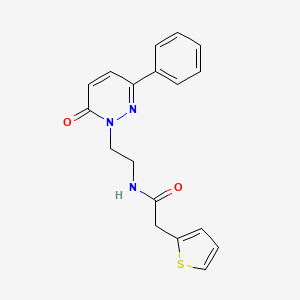

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)ethanediamide](/img/structure/B2484195.png)
